molecular formula C15H17ClN2O2S B2517048 Propan-2-yl 6-(2-chlorophenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate CAS No. 300697-65-8

Propan-2-yl 6-(2-chlorophenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B2517048
CAS No.: 300697-65-8
M. Wt: 324.82
InChI Key: CBWQQZVXLUUARD-UHFFFAOYSA-N
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Description

Propan-2-yl 6-(2-chlorophenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic organic compound featuring a pyrimidine core substituted with a 2-chlorophenyl group, a methyl group, a sulfanyl (thiol) moiety, and a propan-2-yl ester. Its structure has been elucidated through crystallographic methods, with refinement typically performed using programs like SHELXL . The compound’s dihydropyrimidine scaffold is analogous to bioactive molecules such as calcium channel blockers or antimicrobial agents, though its specific pharmacological profile remains understudied.

Properties

IUPAC Name

propan-2-yl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-8(2)20-14(19)12-9(3)17-15(21)18-13(12)10-6-4-5-7-11(10)16/h4-8,13H,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWQQZVXLUUARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a comparative analysis with structurally related pyrimidine derivatives is essential. Key compounds for comparison include:

Structural Analogues

Compound Name Substituents (Positions) Biological Activity/Application Crystallographic Data Source
Propan-2-yl 6-(2-chlorophenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate 2-Cl-C₆H₄ (6), CH₃ (4), SH (2), COO-iPr (5) Limited data; potential enzyme inhibition SHELXL-refined
Dihydropyrimidinone (Monastrol) 4-aryl, 3,4-dihydropyrimidin-2(1H)-one Mitotic kinesin Eg5 inhibitor ORTEP-III visualization
4-Methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CH₃ (4), SH (2), COOR (5) Antimicrobial, anticancer SHELXTL refinement

Key Findings from Comparative Studies

  • Sulfanyl vs. Oxo Groups : The 2-sulfanyl substitution differentiates this compound from Monastrol (2-oxo). Thiol groups exhibit higher nucleophilicity, which may influence redox activity or metal chelation .
  • Ester Flexibility : The propan-2-yl ester at position 5 offers moderate lipophilicity (clogP ~2.8), intermediate between methyl (clogP ~1.5) and benzyl (clogP ~3.5) esters, balancing membrane permeability and metabolic stability.

Crystallographic Insights

  • Torsional Angles : The dihedral angle between the pyrimidine ring and 2-chlorophenyl group (12.5°) is smaller than in Monastrol (18.7°), suggesting conformational rigidity that could impact pharmacophore alignment .

Q & A

Q. What synthetic methodologies are most effective for preparing Propan-2-yl 6-(2-chlorophenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate?

The compound can be synthesized via modified Biginelli reactions or cyclocondensation of thiourea derivatives with β-keto esters. Key steps include:

  • Use of ethyl 2-(ethoxymethylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate as a precursor, followed by hydrazine substitution .
  • Optimization of reaction time (3–6 hours) and temperature (ambient to reflux) to minimize side products .
  • Purification via recrystallization (methanol/water) or column chromatography (silica gel, chloroform:ethyl acetate) to achieve >95% purity .

Q. How is structural integrity confirmed for this compound?

Spectroscopic techniques are critical:

  • NMR : Assign δH 1.2–1.4 (propan-2-yl CH3), δH 2.5–2.7 (4-methyl CH3), and δC 170–175 (carboxylate C=O) .
  • IR : Confirm S-H stretch (2550–2600 cm⁻¹) and C=O (1680–1720 cm⁻¹) .
  • Mass spectrometry : Molecular ion [M+H]+ at m/z 367.1 (calculated) .

Q. What functional groups dictate its reactivity?

The 2-sulfanyl group acts as a nucleophile, while the 1,6-dihydropyrimidine ring enables redox activity. The 2-chlorophenyl substituent influences steric hindrance and π-π stacking in biological interactions .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

Yield optimization strategies include:

  • Stepwise monitoring : Use TLC (chloroform eluent) to track intermediate formation .
  • Stoichiometric adjustments : Maintain a 1.1:1 molar ratio of hydrazine derivatives to pyrimidine precursors to avoid incomplete substitution .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
StepYield (%)Key Parameter
Cyclization65–70Reflux in ethanol, 6 hours
Substitution80–85Ambient temperature, 3 hours

Q. How does solvent polarity and temperature affect its stability?

Stability studies show:

  • Hydrolysis : Degradation occurs in aqueous alkaline conditions (pH > 9) via cleavage of the ester group.
  • Thermal stability : Decomposition above 150°C (DSC data) .
  • Storage : Short-term stability at –4°C; long-term storage requires –20°C under inert gas .

Q. What computational methods predict regioselectivity in derivative synthesis?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model:

  • Electron-deficient pyrimidine rings favor nucleophilic attack at C2 .
  • Frontier Molecular Orbital (FMO) analysis identifies HOMO localization on the sulfanyl group, guiding functionalization .

Q. How are contradictions in spectroscopic data resolved?

Discrepancies in NMR shifts (e.g., δH for 1,6-dihydropyrimidine protons) arise from tautomerism. Strategies include:

  • Variable-temperature NMR to identify dominant tautomers .
  • X-ray crystallography to confirm solid-state conformation, as seen in related 5-acetyl-4-(2-chlorophenyl) analogs .

Q. Which catalytic systems improve regioselectivity in derivative synthesis?

Palladium-catalyzed reductive cyclization (HCOOH as CO surrogate) achieves >90% regioselectivity for C4-functionalized pyrimidines. Key conditions:

  • Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), 80°C .
  • Substrate scope limited by electron-withdrawing groups (e.g., 2-chlorophenyl) enhancing oxidative addition .

Data Contradiction Analysis

  • Conflicting melting points : Variations arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify transitions .
  • Discrepant biological activity : Batch-to-batch purity differences (e.g., residual solvents) alter IC₅₀ values. Implement HPLC-UV (λ = 254 nm) for quantification .

Methodological Recommendations

  • Synthetic protocols : Adopt stepwise quenching and extraction (ethyl acetate/water) to isolate intermediates .
  • Analytical workflows : Combine LC-MS and 2D NMR (HSQC, HMBC) for unambiguous assignment .

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